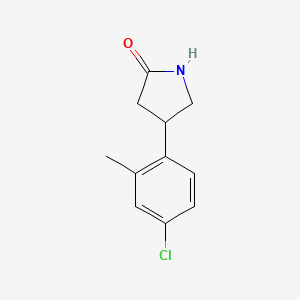
2-(Aminomethyl)benzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₁N₃ It is a derivative of benzene, featuring an aminomethyl group and a carboximidamide group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1-carboximidamide typically involves the reaction of benzene-1-carboximidamide with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzene-1-carboximidamide, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Benzene-1-carboximidamide is dissolved in water, followed by the addition of formaldehyde and ammonia. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The industrial process may also incorporate additional purification steps, such as recrystallization or chromatography, to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of benzene-1-carboxylic acid derivatives.
Reduction: Formation of 2-(Aminomethyl)benzene-1-amine.
Substitution: Formation of various substituted benzene derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzene-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
2-(Aminomethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
Benzene-1-carboximidamide: Lacks the aminomethyl group, resulting in different reactivity and applications.
2-(Aminomethyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of a carboximidamide group, leading to different chemical properties and uses.
2-(Aminomethyl)benzene-1-amine: Lacks the carboximidamide group, affecting its biological activity and synthetic utility.
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
2-(aminomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H11N3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H3,10,11) |
Clave InChI |
BLGQROIGCHBMQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


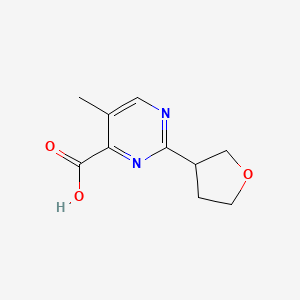

![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
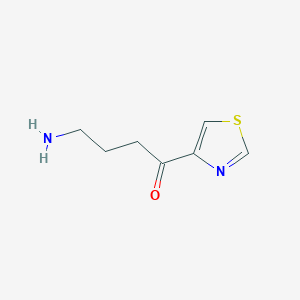
amine](/img/structure/B13153655.png)

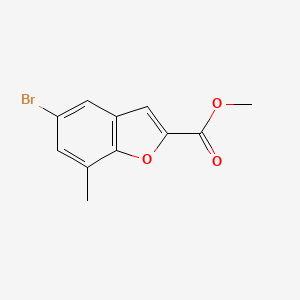
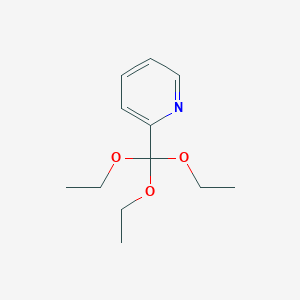


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)

